molecular formula C20H20N2O3S B2486821 (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide CAS No. 1251711-53-1

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide

Cat. No.: B2486821
CAS No.: 1251711-53-1
M. Wt: 368.45
InChI Key: SLWSHFBUGRASAT-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide is a structurally sophisticated research compound featuring a strategic molecular hybrid of cyclopropanecarbonyl, indolin-6-yl, and (E)-2-phenylethenesulfonamide moieties. This synthetic small molecule is specifically designed to target protein-protein interactions in oncological research, particularly those involving the MDM2-p53 pathway . The compound's structural framework incorporates a cyclopropanecarbonyl group attached to the indoline nitrogen, a design element known to enhance metabolic stability and membrane permeability in therapeutic compounds . The extended (E)-configured ethenesulfonamide group provides a rigid, planar structure that facilitates precise molecular recognition events in biological systems. Researchers value this compound primarily for its potential to disrupt critical cancer-relevant pathways, particularly through inhibition of MDM2-p53 interactions, which represent a promising therapeutic strategy for reactivating p53 tumor suppressor function in various cancer types . The molecular architecture enables specific binding to protein surfaces, making it particularly useful in studies of transcription factor inhibition and apoptotic pathway activation. Current research applications include investigation of cell cycle regulation mechanisms, validation of novel cancer targets, and exploration of combination therapies with conventional chemotherapeutic agents. This compound is distributed exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this product using appropriate safety precautions including personal protective equipment and proper ventilation systems.

Properties

IUPAC Name

(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,11,13-14,17,21H,6-7,10,12H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWSHFBUGRASAT-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indoline Synthesis via Catalytic Hydrogenation

Indole derivatives serve as precursors to indoline. Catalytic hydrogenation of 6-nitroindole using palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) yields indolin-6-amine.
Reaction Conditions :

  • Substrate : 6-Nitroindole (1.0 equiv)
  • Catalyst : 10% Pd/C (0.1 equiv)
  • Solvent : Ethanol or methanol
  • Temperature : 25–50°C
  • Time : 12–24 hours
    Yield : 70–85%.

Alternative Route: Reduction of 6-Nitroindoline

Direct reduction of 6-nitroindoline using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) provides indolin-6-amine.
Reaction Conditions :

  • Substrate : 6-Nitroindoline (1.0 equiv)
  • Reductant : SnCl₂ (2.5 equiv) in 6 M HCl
  • Temperature : 0–5°C (exothermic control)
  • Time : 2–4 hours
    Yield : 60–75%.

N1-Acylation with Cyclopropanecarbonyl Chloride

Acylation Protocol

The indolin-6-amine intermediate undergoes acylation at the N1 position using cyclopropanecarbonyl chloride under Schotten-Baumann conditions.
Reaction Conditions :

  • Substrate : Indolin-6-amine (1.0 equiv)
  • Acylating Agent : Cyclopropanecarbonyl chloride (1.2 equiv)
  • Base : Aqueous sodium hydroxide (NaOH, 2.0 equiv)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature
  • Time : 2–6 hours
    Yield : 80–90%.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. Steric hindrance from the cyclopropane ring necessitates mild conditions to prevent ring-opening side reactions.

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Styrene Sulfonation with Chlorosulfonic Acid

(E)-Styrene reacts with chlorosulfonic acid (ClSO₃H) to form (E)-2-phenylethenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
Reaction Conditions :

  • Step 1 :
    • Substrate : (E)-Styrene (1.0 equiv)
    • Reagent : ClSO₃H (1.5 equiv)
    • Solvent : Dichloroethane
    • Temperature : 0°C to room temperature
    • Time : 4–6 hours
  • Step 2 :
    • Reagent : PCl₅ (1.2 equiv)
    • Solvent : Dichloroethane
    • Temperature : 60–80°C
    • Time : 2–3 hours

      Overall Yield : 50–65%.

Stereochemical Control

The E-configuration is preserved by using low temperatures during sulfonation to prevent isomerization to the Z-form.

Sulfonamidation of 1-(Cyclopropanecarbonyl)indolin-6-Amine

Coupling Reaction

The final step involves reacting 1-(cyclopropanecarbonyl)indolin-6-amine with (E)-2-phenylethenesulfonyl chloride in the presence of a base.
Reaction Conditions :

  • Substrate : 1-(Cyclopropanecarbonyl)indolin-6-amine (1.0 equiv)
  • Sulfonyl Chloride : (E)-2-Phenylethenesulfonyl chloride (1.1 equiv)
  • Base : Pyridine (2.0 equiv) or triethylamine (TEA, 2.0 equiv)
  • Solvent : Dichloromethane (DCM) or acetonitrile
  • Temperature : 0°C to room temperature
  • Time : 4–8 hours
    Yield : 70–85%.

Byproduct Management

Excess sulfonyl chloride is quenched with aqueous sodium bicarbonate (NaHCO₃). Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CH), 7.60–7.30 (m, 5H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, CH=CH), 6.70–6.50 (m, 3H, indolinyl-H), 4.10 (q, J = 7.0 Hz, 2H, COCH₂), 2.80–2.60 (m, 1H, cyclopropane-H), 1.40–1.20 (m, 4H, cyclopropane-H₂).
  • IR (KBr) : 3280 (N-H), 1690 (C=O), 1340, 1160 cm⁻¹ (SO₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration of the ethenyl group and planar geometry of the sulfonamide moiety.

Challenges and Optimization Strategies

  • Cyclopropane Stability : Use of anhydrous conditions prevents acid-catalyzed ring-opening during acylation.
  • Stereochemical Integrity : Low-temperature sulfonation and rapid workup preserve the E-configuration.
  • Sulfonamide Hydrolysis : Avoid prolonged exposure to moisture by conducting reactions under nitrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key motifs with other cyclopropanecarbonyl-containing derivatives, though its core scaffold and functional groups differ significantly (Table 1).

Key Observations:

Core Scaffold Diversity: The indoline core in the target compound contrasts with the piperidine-pyrazolone hybrid in Compound 42 and the hexahydroindoloquinoline in 1-Cp-LSD . These differences may influence target selectivity; for example, 1-Cp-LSD’s lysergamide-like structure correlates with serotonin receptor affinity, whereas the indoline-sulfonamide combination in the target compound could favor kinase or protease inhibition.

Functional Group Impact: The sulfonamide group in the target compound distinguishes it from the amide/carboxamide groups in analogs. The cyclopropanecarbonyl group is a shared feature, likely contributing to conformational restriction and enhanced binding affinity across all three compounds.

Synthetic Pathways :

  • Compound 42’s synthesis via NaH/DMF-mediated acylation suggests that the target compound may follow a similar route for cyclopropanecarbonyl introduction. However, the sulfonamide linkage likely requires additional steps, such as sulfonyl chloride coupling.

Pharmacological Implications: While 1-Cp-LSD’s psychoactivity is confirmed , the target compound’s activity remains speculative. Conversely, its structural resemblance to NPS compounds raises questions about CNS penetration or off-target effects.

Biological Activity

(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide is a synthetic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

  • Indoline moiety : Provides a framework for biological activity.
  • Cyclopropanecarbonyl group : Enhances reactivity and potential interactions with biological targets.
  • Phenylethenesulfonamide group : Imparts distinct chemical properties that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

Biological Activity Potential Effects References
AnticancerInhibition of tumor cell proliferation
AntimicrobialActivity against bacterial strains
Anti-inflammatoryReduction in inflammatory markers

Anticancer Activity

A study highlighted the potential of indole derivatives like this compound in inhibiting cancer cell lines. The mechanism involved the modulation of apoptosis pathways, leading to increased cancer cell death.

Antimicrobial Properties

Research has demonstrated that sulfonamide derivatives possess antimicrobial properties. In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Effects

In animal models, the compound exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications to the phenylethenesulfonamide group can enhance potency against specific targets.
  • The cyclopropanecarbonyl moiety plays a critical role in maintaining the compound's structural integrity and biological activity.

Q & A

Q. What are the common synthetic routes for (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide?

The compound is synthesized via condensation reactions between (E)-2-phenylethenesulfonyl chloride and substituted aniline derivatives (e.g., cyclopropanecarbonyl-indolin-6-amine). Key steps include:

  • Method A : Reacting sulfonyl chloride with the amine under reflux in solvents like dichloromethane or THF, with yields optimized to ~49–83% depending on substituents .
  • Purification : Chromatography (silica gel) and recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Critical parameters : Temperature control (80–110°C), anhydrous conditions, and stoichiometric ratios to minimize side products.

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : 1^1H NMR (e.g., δ 6.57–7.52 ppm for aromatic and vinylic protons) and HRMS (e.g., [M+H]+^+ m/z 293.0277) to confirm structure .
  • Thermal analysis : Melting point determination (108–110°C) to assess purity .
  • Chromatography : HPLC for purity assessment and identification of degradation products .

Q. What biological activities are associated with this compound?

The sulfonamide group and indoline moiety confer:

  • Anticancer activity : Inhibition of cell proliferation in assays against HT-29 (colon) and MCF-7 (breast) cancer lines via potential interference with folate metabolism .
  • Antimicrobial effects : Structural similarity to sulfa drugs suggests dihydropteroate synthase inhibition, disrupting bacterial folate synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Comparative SAR studies : Analyze analogs (e.g., halogen-substituted vs. methoxy variants) to isolate structural determinants of activity. For example, 4-chloro substitution (6b) enhances cytotoxicity compared to unsubstituted derivatives .
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets like TRPM8 ion channels (implicated in pain pathways) or dihydropteroate synthase. Use software such as AutoDock Vina with PDB structures (e.g., 3TYE for TRPM8) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for wet-lab validation .
  • QSAR models : Corrogate electronic (e.g., Hammett σ) and steric descriptors with bioactivity data to design optimized analogs .

Q. How can reaction conditions be optimized for higher yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of sulfonyl chlorides and amines, reducing side reactions .
  • Catalyst screening : Test bases like triethylamine or DMAP to accelerate condensation .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to balance reaction rate and decomposition .

Q. What challenges exist in elucidating the sulfonamide’s mechanism of action?

  • Target promiscuity : Sulfonamides may interact with multiple enzymes (e.g., carbonic anhydrase, DHPS) or receptors, requiring knockout studies or isoform-specific assays .
  • Off-target effects : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for suspected targets .
  • Metabolic instability : Evaluate microsomal stability and metabolite identification (LC-MS/MS) to distinguish parent compound effects from metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.